molecular formula C15H13N3O2S B12472399 5-(4-Methylphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole

5-(4-Methylphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole

Cat. No.: B12472399
M. Wt: 299.3 g/mol
InChI Key: XAODRSWTRYJLPG-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a 4-methylphenyl group and a 4-nitrophenyl group attached to the thiadiazole ring

Preparation Methods

The synthesis of 5-(4-Methylphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylbenzoyl chloride with thiosemicarbazide to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-(4-Methylphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid, resulting in the formation of an amino derivative.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl rings can be functionalized with various substituents using reagents like halogens or alkylating agents.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with some studies suggesting it may inhibit specific enzymes or pathways involved in disease progression.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole varies depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In medicinal applications, it may inhibit specific signaling pathways involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

5-(4-Methylphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole can be compared with other thiadiazole derivatives, such as:

    2,5-Diphenyl-1,3,4-thiadiazole: Lacks the nitro and methyl groups, resulting in different chemical reactivity and biological activity.

    5-(4-Chlorophenyl)-2-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole: The presence of a chlorine atom instead of a methyl group can significantly alter its electronic properties and reactivity.

    5-(4-Methylphenyl)-2-(4-aminophenyl)-2,3-dihydro-1,3,4-thiadiazole: The amino group provides different reactivity, particularly in reduction and substitution reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for various specialized applications.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

5-(4-methylphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole

InChI

InChI=1S/C15H13N3O2S/c1-10-2-4-11(5-3-10)14-16-17-15(21-14)12-6-8-13(9-7-12)18(19)20/h2-9,15,17H,1H3

InChI Key

XAODRSWTRYJLPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(S2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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